3-Iodobenzophenone
Overview
Description
Synthesis Analysis
The synthesis of complex iodine-containing organic molecules often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of hydroxybenzo[c]phenanthrene and hydroxybenzo[g]chrysene . Similarly, hypervalent iodine reagents derived from iodosylbenzoic acid have been used for the preparation of benzoic acid derivatives . These methods could potentially be adapted for the synthesis of 3-iodobenzophenone by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-iodobenzophenone has been studied using spectroscopic methods such as FT-IR, FT-Raman, and UV spectroscopy . These techniques provide information on the vibrational frequencies and electronic transitions in the molecule, which are essential for understanding the molecular structure and properties of 3-iodobenzophenone.
Chemical Reactions Analysis
The reactivity of iodine-containing aromatic compounds is highlighted in several papers. For instance, the use of hypervalent iodine reagents in the synthesis of bridgehead heterocycles and the synthesis of key intermediates for phosphonosulfonates demonstrate the versatility of iodine in facilitating various organic transformations. These reactions often involve electrophilic iodination or the use of iodine as an oxidizing agent, which could be relevant to the chemical reactions of 3-iodobenzophenone.
Physical and Chemical Properties Analysis
The physical and chemical properties of iodine-containing compounds are influenced by the presence of the iodine atom. For example, the synthesis of 3-bromo-2-phenylbenzofuran and the study of hyperpolarizability, HOMO, and LUMO analysis of 3-aminobenzophenone provide insights into the electronic properties and reactivity of such molecules. These studies can shed light on the expected properties of 3-iodobenzophenone, such as its polarity, reactivity, and potential applications in material science or as an intermediate in organic synthesis.
Scientific Research Applications
Environmental Science and Toxicology :
- Benzophenone-3 (BP-3), a related compound to 3-Iodobenzophenone, is extensively used as a UV filter in skincare products and as a food additive. Research has shown that high levels of BP-3 exposure could be linked to reproductive toxicity, affecting birth weight and gestational age in humans, and impacting the reproductive system in fish and rats due to its endocrine-disrupting effects (Ghazipura et al., 2017).
- Studies on the degradation of Benzophenone-3 in aquatic environments have been conducted, focusing on advanced oxidation processes (AOPs) for water treatment, especially in swimming pools and other effluents containing BP-3 (Moradi et al., 2018).
Organic Chemistry and Synthesis :
- The field of polyvalent iodine chemistry, where 3-Iodobenzophenone could be a precursor, has seen significant developments. Iodine(III) and iodine(V) derivatives are used for various selective oxidative transformations in organic synthesis (Zhdankin & Stang, 2008).
- Research has been conducted on Cu(I)-catalyzed intramolecular cyclizations of substituted 2-iodobenzophenones, which are closely related to 3-Iodobenzophenone. These studies focus on developing efficient methods for the synthesis of fluorene analogues (Haggam, 2013).
Material Science and Spectroscopy :
- Spectroscopic studies, such as FT-IR, FT-Raman, and UV–Visible analyses, have been performed on compounds like 4-Chloro-3-iodobenzophenone. These studies aid in understanding the molecular structure and electronic properties of such compounds (Prasad et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(3-iodophenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFDVXCJWWEVND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423640 | |
Record name | 3-Iodobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodobenzophenone | |
CAS RN |
25116-37-4 | |
Record name | 3-Iodobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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